3-[(2-Aminophenyl)sulfanyl]propanamide
Description
3-[(2-Aminophenyl)sulfanyl]propanamide (CAS: 1156868-60-8) is an organic compound with the molecular formula C₁₀H₁₃N₃O₂ and a molecular weight of 207.22 g/mol . Its structure comprises a propanamide backbone substituted with a 2-aminophenylsulfanyl group.
Properties
IUPAC Name |
3-(2-aminophenyl)sulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUPICSZLGBGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2-Aminophenyl)sulfanyl]propanamide, also known by its CAS number 98898-02-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a propanamide moiety linked to a 2-aminophenyl group via a sulfur atom, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that 3-[(2-Aminophenyl)sulfanyl]propanamide exhibits significant antimicrobial properties. A study evaluating various derivatives of thiophenes and related compounds found that certain structural modifications enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 3-[(2-Aminophenyl)sulfanyl]propanamide
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 µg/mL | |
| Escherichia coli | 100 µg/mL | |
| Pseudomonas aeruginosa | 75 µg/mL |
The compound demonstrated a broad spectrum of activity, particularly effective against Staphylococcus aureus, comparable to traditional antibiotics like ampicillin.
Anti-inflammatory Properties
In addition to its antimicrobial effects, 3-[(2-Aminophenyl)sulfanyl]propanamide has shown potential anti-inflammatory activity. A study investigated the compound's ability to inhibit pro-inflammatory cytokines in vitro.
Table 2: Anti-inflammatory Effects
These findings suggest that the compound may be beneficial in treating inflammatory conditions.
Anticancer Activity
Emerging research suggests that 3-[(2-Aminophenyl)sulfanyl]propanamide may possess anticancer properties. In vitro studies have indicated that the compound can induce apoptosis in various cancer cell lines.
Case Study: Apoptosis Induction
A recent study examined the effects of the compound on human cervical cancer cells (HeLa). The results showed:
- Cell Viability Reduction : A reduction in cell viability by over 40% at concentrations of 100 µg/mL.
- Mechanism : The induction of apoptosis was confirmed through flow cytometry analysis, indicating increased levels of caspase-3 activation.
Comparison with Similar Compounds
Structural Features
The target compound lacks the heterocyclic rings (e.g., oxadiazole, thiazole) and complex substituents present in analogs. Key structural differences include:
- Oxadiazole-containing analogs : Compounds like 7k , 7l , and 7m () feature a 1,3,4-oxadiazole core with 4-chlorophenylsulfonyl-piperidinyl and substituted phenyl groups. These additions increase molecular complexity and weight (535–549 g/mol) compared to the target compound (207.22 g/mol).
- Substituent diversity : Analogs often include electron-withdrawing (e.g., nitro in 8h ), hydrophobic (e.g., methyl, ethyl), or polar (e.g., ethoxy in 7l ) groups, influencing solubility and reactivity .
Physicochemical Properties
Key Observations :
- Molecular Weight : The target compound is significantly lighter (207.22 g/mol) than analogs (375–549 g/mol), reflecting its lack of heterocyclic systems.
- Melting Points : Analogs with polar groups (e.g., nitro in 8h , ethoxy in 7l ) exhibit higher melting points, likely due to enhanced intermolecular interactions .
- Substituent Impact : Bulky substituents (e.g., piperidinyl in 7k ) lower melting points compared to simpler analogs .
Spectral Data Comparison
- IR Spectroscopy: The target compound’s IR spectrum would show characteristic N–H (amide and amine) and C=O (amide) stretches. Analogs like 7k and 8h display additional peaks for sulfonyl (S=O, ~1350 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
- NMR Spectroscopy: The target compound’s ¹H-NMR would feature signals for the aromatic protons of the 2-aminophenyl group (δ 6.5–7.5 ppm) and the propanamide chain (δ 2.5–3.5 ppm). In contrast, analogs such as 7k show complex splitting patterns due to piperidinyl and oxadiazole protons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
